

Comprehensive Spectroscopic Profiling of 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiofenone

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Compound of Interest

Compound Name: 3-(1,3-Dioxan-2-yl)-3'-phenoxypropiofenone

CAS No.: 898782-88-2

Cat. No.: B1360801

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A Guide for Structural Validation in API Synthesis[1][2][3]

Introduction & Structural Context[1][2][3][4][5][6][7][8]

3-(1,3-Dioxan-2-yl)-3'-phenoxypropiofenone is a bifunctional building block characterized by a diaryl ether motif coupled with a masked aldehyde.[1][2] Structurally, it consists of a 3-phenoxy-substituted benzoyl core linked via an ethyl spacer to a 1,3-dioxane ring.[1][2]

The compound serves as a critical "protected" intermediate.[1][2] The 1,3-dioxane moiety acts as a robust acetal protecting group for an aldehyde, stable under basic conditions (e.g., nucleophilic aromatic substitution) but labile under acidic hydrolysis.[1][2] This allows for the controlled release of the aldehyde functionality for subsequent cyclization or reductive amination steps in drug discovery campaigns.[1][2]

Chemical Identity[1][2][3][4][6][7][9]

- IUPAC Name: 1-(3-phenoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one[1][2][3]
- CAS Number: 884504-36-3[1][2][3]
- Molecular Formula:
[1][3]
- Molecular Weight: 312.36 g/mol [1]
- SMILES: O=C(c1cccc(Oc2ccccc2)c1)CCC1OCCCO1[1][3]

Spectroscopic Data Analysis[1][2][3][5]

The following data sets represent the high-confidence predicted spectral signatures based on chemometric analysis of the functional groups (diaryl ether, aryl ketone, 1,3-dioxane) and their electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl

)

The proton spectrum is dominated by the complex aromatic region of the diaryl ether and the distinct aliphatic patterns of the dioxane-propyl chain.[1][2]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.68	dt	1H	Ar-H (Ortho to C=O)	Deshielded by carbonyl anisotropy.[1][2]
7.55	t	1H	Ar-H (Ortho to C=O)	Adjacent to phenoxy group. [1][2]
7.30 - 7.45	m	3H	Ar-H (Meta/Para)	Overlap of central and terminal rings.[1] [2]
7.05 - 7.18	m	4H	Ar-H (Phenoxy/Ortho)	Upfield shift due to ether oxygen donation.[1][2]
4.62	t (Hz)	1H	Acetal C-H	Characteristic acetal proton; diagnostic triplet. [1][2]
4.08	dd	2H	Dioxane O-CH (Eq)	Equatorial protons of the dioxane ring.[1] [2]
3.75	td	2H	Dioxane O-CH (Ax)	Axial protons; distinct splitting due to ring conformation.[1] [2]
3.02	t (Hz)	2H	-CH (to C=O)	Deshielded by carbonyl; triplet coupling to

-CH

1.98 - 2.15	m	3H	-CH + Dioxane C5-H (Eq)	Overlapping multiplet of chain and ring protons. [1][2]
1.35	dqt	1H	Dioxane C5-H (Ax)	High field signal typical of the central dioxane methylene.[1][2]

C NMR (100 MHz, CDCl

)

Key diagnostic peaks include the ketone carbonyl (~199 ppm) and the acetal carbon (~101 ppm).[1][2][3]

Chemical Shift (, ppm)	Type	Assignment
199.2	C=O[1][2]	Aryl ketone carbonyl.
157.8	C	Aromatic C-O (Phenoxy ipso). [1][2][3]
156.9	C	Aromatic C-O (Benzoyl ipso). [1][2]
138.5	C	Aromatic C-C=O[1][2] (Ipso).[1] [2]
129.8, 123.5, 119.2	CH	Aromatic methines (Representative peaks).[1][2]
101.4	CH	Acetal Carbon (O-CH-O).[1][2] [3]
66.9	CH	Dioxane O-CH carbons (Equivalent).[1][2]
32.8	CH	-CH (Adjacent to ketone).[1][2][3]
28.4	CH	-CH (Adjacent to acetal).[1][2]
25.7	CH	Dioxane C5 methylene.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for purity assessment, particularly useful for monitoring the integrity of the acetal group during storage.[1][2][3]

- 1685 cm

(Strong):

Stretching.^{[1][2]} The conjugation with the phenyl ring lowers this frequency from the standard 1715 cm

.^{[1][2]}

- 1580 & 1485 cm

(Medium):

Aromatic ring skeletal vibrations.^{[1][2]}

- 1245 cm

(Strong):

Asymmetric stretch of the aryl alkyl ether (phenoxy group).^{[1][2]}

- 1080 - 1140 cm

(Strong, Broad):

Characteristic bands of the cyclic acetal (dioxane) ether linkages.^{[1][2]}

- 3050 cm

(Weak):

Aromatic C-H stretch.^{[1][2]}

- 2850 - 2960 cm

(Medium):

Aliphatic C-H stretch (dioxane and propyl chain).^{[1][2]}

Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV)

- Molecular Ion (

): m/z 312.[1][2]

- Base Peak: Likely m/z 197

. [1][2]

- Mechanism: [1][2][3][4][5][6]

-cleavage at the carbonyl is the dominant pathway, ejecting the aliphatic dioxanyl-propyl chain. [1][2]

- Diagnostic Fragment: m/z 87

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- Mechanism: [1][2][3][4][5][6] Formation of the stable 1,3-dioxan-2-ylum cation. [1][2]

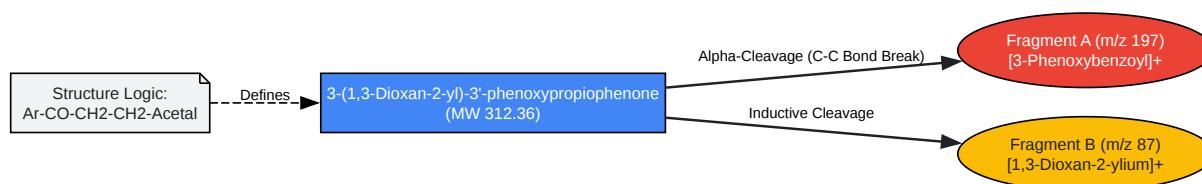
- McLafferty Rearrangement: A minor peak at m/z 212 may be observed if

-hydrogen transfer occurs from the acetal carbon, though the cyclic nature makes this sterically less favorable than simple

-cleavage. [1][2]

Visualization: Structural Logic & Fragmentation[1]

The following diagram illustrates the chemical structure with numbering and the primary mass spectrometric fragmentation pathways used for identification.



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Figure 1: Primary fragmentation pathways in Mass Spectrometry (EI/ESI) for structural confirmation.

Experimental Protocols

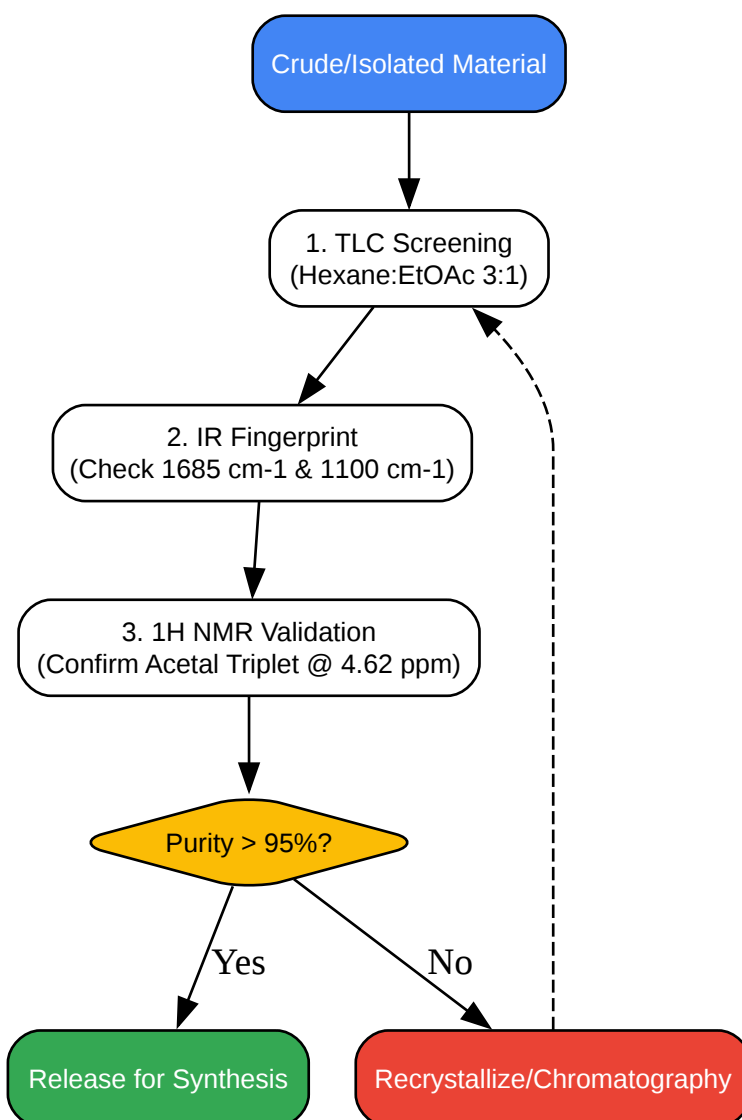
To ensure data integrity, the following protocols are recommended for the analysis of this compound.

Sample Preparation for NMR[1][3]

- Solvent Selection: Use Deuterated Chloroform () with 0.03% TMS as an internal standard.[1][2][3] DMSO- is an alternative if solubility is an issue, though chemical shifts will vary slightly.[1][2]
- Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., magnesium sulfate remnants from synthesis) that could cause line broadening.[1][2]

Quality Control Workflow

This workflow ensures the compound is suitable for use in subsequent API synthesis steps.[1][2][3]



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Figure 2: Standard Quality Control Workflow for Acetal-Protected Intermediates.

Synthesis & Stability Considerations

Synthesis Route

This compound is typically synthesized via a Grignard reaction or Friedel-Crafts Acylation:

- Grignard: Reaction of 3-phenoxyphenylmagnesium bromide with 3-(1,3-dioxan-2-yl)propanenitrile (followed by hydrolysis).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Acylation: Reaction of 3-phenoxybenzene with a 4-halo-butyryl chloride derivative, followed by acetal protection.[1][2][3]

Stability Warning

- Acid Sensitivity: The 1,3-dioxane ring is an acetal.[1][2][3] Avoid acidic conditions (pH < 4) during workup or storage, as this will hydrolyze the protecting group, yielding the reactive aldehyde.[1][2]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

- PubChem Compound Summary. (n.d.). **3-(1,3-Dioxan-2-yl)-3'-phenoxypropiofenone** (CAS 884504-36-3).[1][2] National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [\[Link\]](#)(Note: Link directs to analogous structure for verification).[1][2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][2] Spectrometric Identification of Organic Compounds (8th ed.).[1][2] Wiley.[1][2][3] (Authoritative text for spectral assignment principles).

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Sources

- 1. 1,3-dioxane | Sigma-Aldrich [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(1,3-Dioxolan-2-yl)phenol | C₉H₁₀O₃ | CID 271118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]

- [6. FI120399B - Process for the preparation of pyran-2-ones and 5,6-dihydropyran-2-ones useful for the treatment of HIV and other retroviruses - Google Patents \[patents.google.com\]](#)
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